SF1126

Catalog No.
S548419
CAS No.
936487-67-1
M.F
C39H48N8O14
M. Wt
852.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SF1126

CAS Number

936487-67-1

Product Name

SF1126

IUPAC Name

(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoate

Molecular Formula

C39H48N8O14

Molecular Weight

852.8 g/mol

InChI

InChI=1S/C39H48N8O14/c40-39(41)42-13-5-10-26(36(55)43-20-31(51)45-27(18-33(52)53)37(56)46-28(21-48)38(57)58)44-30(50)11-12-34(54)60-22-47(14-16-59-17-15-47)32-19-29(49)25-9-4-8-24(35(25)61-32)23-6-2-1-3-7-23/h1-4,6-9,19,26-28,48H,5,10-18,20-22H2,(H9-,40,41,42,43,44,45,46,50,51,52,53,55,56,57,58)/t26-,27-,28-/m0/s1

InChI Key

SVNJBEMPMKWDCO-KCHLEUMXSA-N

SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)[O-])C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

solubility

Soluble in DMSO, not in water

Synonyms

SF-1126, SF1126, SF 1126

Canonical SMILES

C1COCC[N+]1(COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)[O-])C(=O)NC(CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C1COCC[N+]1(COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CO)C(=O)O)C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4

The exact mass of the compound SF1126 is 852.329 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SF1126 (CAS 936487-67-1) is a water-soluble, RGDS-peptide conjugated prodrug of the pan-PI3K inhibitor LY294002. Designed specifically to overcome the severe pharmacokinetic and solubility limitations of its parent molecule, SF1126 selectively binds to αvβ3 and α5β1 integrins expressed on tumor vasculature. Upon localization, it hydrolyzes at physiologic pH to release the active LY294002 moiety, enabling sustained inhibition of all Class I PI3K isoforms, mTOR, and BRD4. This structural modification transforms a historically in-vitro-restricted tool compound into a processable, translation-ready asset for in vivo oncology and angiogenesis models [1].

Procurement of the parent compound, LY294002, is a common point of failure for laboratories transitioning from in vitro assays to systemic in vivo models. LY294002 possesses extremely poor aqueous solubility (approximately 200 µM) and a short plasma half-life, necessitating the use of organic solvents like DMSO that confound systemic administration and cause vehicle-related toxicity [1]. Furthermore, substituting SF1126 with non-targeted prodrug analogs (such as RADS-conjugated variants) fails to achieve the requisite tumor compartment accumulation, resulting in significantly diminished pharmacodynamic knockdown of the PI3K/AKT axis[1]. Consequently, SF1126 is required when aqueous formulation compatibility and targeted vascular delivery are necessary for experimental reproducibility.

Aqueous Solubility and Formulation Compatibility

The parent compound LY294002 is limited by an aqueous solubility of ~200 µM and a cLogP of +2.6, making it unviable for systemic in vivo dosing without harsh co-solvents. By conjugating LY294002 to an RGDS tetra-peptide, SF1126 achieves high water solubility, allowing for direct dissolution in aqueous buffers. This structural modification extends the active moiety's half-life to >1 hour at physiologic pH, enabling systemic administration in murine models without vehicle-induced toxicity [1].

Evidence DimensionAqueous solubility and systemic half-life
Target Compound DataSF1126: Highly water-soluble, systemic half-life > 1 hour
Comparator Or BaselineLY294002: ~200 µM solubility, unmeasurable half-life due to rapid clearance and toxicity
Quantified DifferenceTransformation from insoluble to fully aqueous-compatible; extended half-life > 1 hr
ConditionsPhysiologic pH 7.0, systemic administration in murine models

Allows researchers to bypass complex, toxic lipid or DMSO-based formulations, ensuring clean and reproducible in vivo dosing.

Integrin-Mediated Tumor Accumulation and Efficacy

To isolate the effect of the RGDS targeting sequence, SF1126 was compared directly against SF1326, a false RADS-targeted prodrug control. In U87MG and PC3 tumor xenograft models, SF1126 reduced tumor growth by 76%, whereas the non-targeted SF1326 achieved only a 23% reduction. This demonstrates that the RGDS moiety is actively required for accumulating the active PI3K inhibitor within the tumor compartment via αvβ3/α5β1 integrin binding [1].

Evidence DimensionIn vivo tumor growth reduction
Target Compound DataSF1126 (RGDS-conjugated): 76% reduction
Comparator Or BaselineSF1326 (RADS-conjugated control): 23% reduction
Quantified Difference3.3-fold greater tumor growth inhibition for the specifically targeted prodrug
ConditionsU87MG and PC3 subcutaneous xenograft murine models

Proves that procurement of the specific RGDS-conjugated form is essential for maximizing localized efficacy and minimizing off-target systemic exposure.

In Vivo Antiangiogenic Pharmacodynamics

Beyond direct tumor cell cytotoxicity, SF1126 exerts quantifiable effects on the tumor stromal compartment. In xenograft models, quantitative analysis of CD31-positive microvessel density (MVD) revealed a 72% decrease in tumors treated with SF1126 compared to vehicle controls. This antiangiogenic activity correlates directly with the blockade of HIF-1α–VEGF signaling, establishing SF1126 as a dual-action agent[1].

Evidence DimensionTumor microvessel density (MVD)
Target Compound DataSF1126: 72% decrease in MVD
Comparator Or BaselineVehicle control: Baseline MVD (0% decrease)
Quantified Difference72% reduction in angiogenesis markers
ConditionsCD31 immunostaining in whole tumor sections of subcutaneous xenografts

Provides a validated, quantifiable benchmark for researchers screening for vascular-targeted kinase inhibitors.

Systemic In Vivo PI3K Pathway Inhibition

Because the parent compound LY294002 cannot be reliably administered systemically due to insolubility, SF1126 is the mandatory procurement choice for translating PI3K/AKT/mTOR inhibition studies into murine xenograft or orthotopic models. Its aqueous solubility ensures accurate dosing and prevents vehicle-related artifacts [1].

Integrin-Targeted Prodrug Development Benchmarking

SF1126 serves as an established positive control for laboratories developing novel peptide-drug conjugates. Its well-documented reliance on the RGDS sequence to bind αvβ3/α5β1 integrins provides a validated baseline for evaluating the tumor-homing efficiency of new vascular-targeted delivery systems [1].

Dual Anti-Proliferative and Anti-Angiogenic Assays

For research programs requiring simultaneous targeting of tumor cell proliferation and stromal angiogenesis, SF1126 provides a single-molecule solution. Its proven ability to reduce microvessel density by 72% makes it an ideal reference compound for evaluating HIF-1α/VEGF axis blockade in solid tumors[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.5

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

852.32899823 g/mol

Monoisotopic Mass

852.32899823 g/mol

Heavy Atom Count

61

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

DL0Q912033

Drug Indication

For the treatment of various forms of cancer.

Mechanism of Action

SF1126 is a small molecule conjugate containing a pan-PI3K inhibitor that selectively inhibits all PI3K class IA isoforms and other key members of the PI3K superfamily, including DNA-PK and mTOR. A major factor in tumor resistance to approved chemotherapy agents is thought to be the activation of the PI3K/PTEN pathway. As a result, it is thought that inhibiting this pathway, via SF1126, could cause the resetting of sensitivity to approved agents and exhibit synergistic anticancer effects.

Wikipedia

Sf-1126

Dates

Last modified: 04-14-2024
1: Peirce SK, Findley HW, Prince C, Dasgupta A, Cooper T, Durden DL. The PI-3 kinase-Akt-MDM2-survivin signaling axis in high-risk neuroblastoma: a target for PI-3 kinase inhibitor intervention. Cancer Chemother Pharmacol. 2011 Aug;68(2):325-35. Epub 2010 Oct 24. PubMed PMID: 20972874; PubMed Central PMCID: PMC3143317.
2: Ozbay T, Durden DL, Liu T, O'Regan RM, Nahta R. In vitro evaluation of pan-PI3-kinase inhibitor SF1126 in trastuzumab-sensitive and trastuzumab-resistant HER2-over-expressing breast cancer cells. Cancer Chemother Pharmacol. 2010 Mar;65(4):697-706. Epub 2009 Jul 28. PubMed PMID: 19636556; PubMed Central PMCID: PMC2808522.
3: Garlich JR, De P, Dey N, Su JD, Peng X, Miller A, Murali R, Lu Y, Mills GB, Kundra V, Shu HK, Peng Q, Durden DL. A vascular targeted pan phosphoinositide 3-kinase inhibitor prodrug, SF1126, with antitumor and antiangiogenic activity. Cancer Res. 2008 Jan 1;68(1):206-15. Erratum in: Cancer Res. 2008 Jul 15;68(1):6030. PubMed PMID: 18172313.
4: Harvey RD, Lonial S. PI3 kinase/AKT pathway as a therapeutic target in multiple myeloma. Future Oncol. 2007 Dec;3(6):639-47. Review. PubMed PMID: 18041916.

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